molecular formula C7H9ClO4 B13222868 Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13222868
M. Wt: 192.60 g/mol
InChI Key: AKFQCEKPGHEFFM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C7H9ClO4 and a molecular weight of 192.60 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of a suitable precursor with chloroform and a base under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or acetone. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The chlorine atom can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 10118-72-6) is a compound belonging to the class of dioxaspiro compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClO4C_7H_9ClO_4. The presence of a dioxaspiro structure contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Activity

Several studies have indicated that dioxaspiro compounds exhibit significant antimicrobial properties. For instance, a study by Alonso et al. (2024) reviews the antimicrobial effects of various dioxaspiro derivatives, suggesting that this compound may possess similar activities due to its structural characteristics .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have shown the ability to inhibit key enzymes in microbial metabolism.
  • Membrane Disruption : The lipophilic nature of dioxaspiro compounds may allow them to integrate into microbial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dioxaspiro compounds against Gram-positive and Gram-negative bacteria. This compound was tested alongside other derivatives, showing promising results against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5 mg/ml .

Study 2: Synthesis and Biological Evaluation

In a synthetic study published by Foubelo et al., this compound was synthesized and evaluated for its biological activity. The compound displayed moderate cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity Type Tested Organisms Concentration (mg/ml) Effect
AntimicrobialStaphylococcus aureus0.5Inhibition of growth
AntimicrobialEscherichia coli0.5Inhibition of growth
CytotoxicityVarious cancer cell linesVariesModerate cytotoxicity observed

Properties

Molecular Formula

C7H9ClO4

Molecular Weight

192.60 g/mol

IUPAC Name

methyl 2-chloro-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C7H9ClO4/c1-10-5(9)7(8)6(12-7)2-3-11-4-6/h2-4H2,1H3

InChI Key

AKFQCEKPGHEFFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCOC2)Cl

Origin of Product

United States

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